molecular formula C8H16O3 B13455321 2-Ethyl-2-(methoxymethyl)butanoic acid

2-Ethyl-2-(methoxymethyl)butanoic acid

Cat. No.: B13455321
M. Wt: 160.21 g/mol
InChI Key: JYADTADRAMOEDM-UHFFFAOYSA-N
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Description

2-Ethyl-2-(methoxymethyl)butanoic acid is an organic compound with the molecular formula C8H16O3. It is a derivative of butanoic acid, characterized by the presence of an ethyl group and a methoxymethyl group attached to the second carbon of the butanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(methoxymethyl)butanoic acid can be achieved through several methods. One common approach involves the Grignard reaction, where 2-chlorobutane reacts with carbon dioxide to form the corresponding carboxylic acid . Another method includes the esterification of 2-ethyl-2-methylbutanoic acid with methanol, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction is carried out under controlled conditions, using catalysts such as sulfuric acid to enhance the reaction rate. The ester is then hydrolyzed to obtain the final product. This method ensures high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(methoxymethyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-2-(methoxymethyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(methoxymethyl)butanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, affecting their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-(methoxymethyl)butanoic acid is unique due to the presence of both an ethyl group and a methoxymethyl group on the butanoic acid chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-ethyl-2-(methoxymethyl)butanoic acid

InChI

InChI=1S/C8H16O3/c1-4-8(5-2,6-11-3)7(9)10/h4-6H2,1-3H3,(H,9,10)

InChI Key

JYADTADRAMOEDM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(COC)C(=O)O

Origin of Product

United States

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